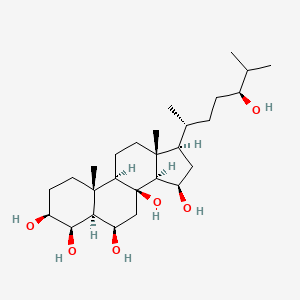
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is a complex steroidal compound. It is a derivative of cholestane, which is a saturated hydrocarbon and a fundamental structure in the biosynthesis of steroids. This compound is characterized by multiple hydroxyl groups attached to the cholestane backbone, making it a polyhydroxylated steroid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane, which undergoes regioselective hydroxylation at various positions. Common reagents used in these reactions include oxidizing agents like osmium tetroxide and hydrogen peroxide, and protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers to control the reactivity of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholestane. Alternatively, chemical synthesis in large-scale reactors with precise control over reaction conditions can be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of tosylates or mesylates.
Applications De Recherche Scientifique
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research.
Mécanisme D'action
The mechanism of action of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(24S)-5beta-cholestane-3alpha,7alpha,24,26-tetrol: Another polyhydroxylated cholestane derivative with different hydroxylation pattern.
Cyclopycanthogenin: A cycloartane derivative with multiple hydroxyl groups and an epoxy ring.
Uniqueness
(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups allow for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
168294-60-8 |
|---|---|
Formule moléculaire |
C27H48O6 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(3S,4R,5S,6R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol |
InChI |
InChI=1S/C27H48O6/c1-14(2)17(28)7-6-15(3)16-12-19(30)24-25(16,4)11-9-21-26(5)10-8-18(29)23(32)22(26)20(31)13-27(21,24)33/h14-24,28-33H,6-13H2,1-5H3/t15-,16-,17+,18+,19-,20-,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
Clé InChI |
ZYJVXGGOTKOCRF-OSPLPSAJSA-N |
SMILES isomérique |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2(C[C@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C)O |
SMILES canonique |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


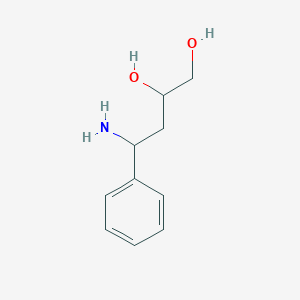

![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
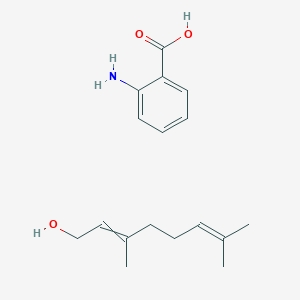
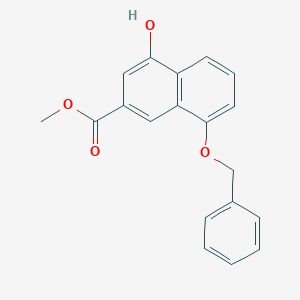
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
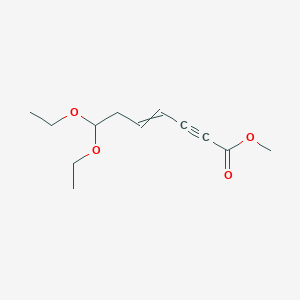
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
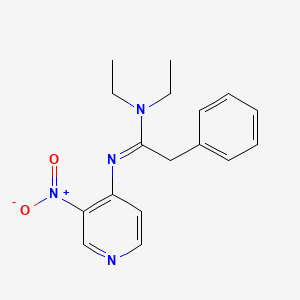
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
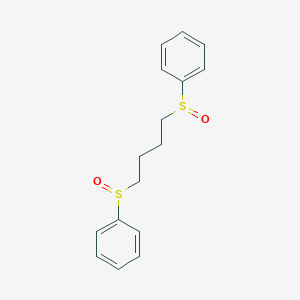
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
